molecular formula C12H25O4P B14295738 Phosphonic acid, (1-oxodecyl)-, dimethyl ester CAS No. 118433-65-1

Phosphonic acid, (1-oxodecyl)-, dimethyl ester

Cat. No.: B14295738
CAS No.: 118433-65-1
M. Wt: 264.30 g/mol
InChI Key: UDOAFUCLKOVLHL-UHFFFAOYSA-N
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Description

Phosphonic acid, (1-oxodecyl)-, dimethyl ester is a chemical compound with the CAS number 118433-65-1 It is a derivative of phosphonic acid, characterized by the presence of a decyl group and two methyl ester groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphonic acid, (1-oxodecyl)-, dimethyl ester typically involves the esterification of phosphonic acid with the corresponding alcohol. The reaction is usually carried out under acidic conditions to facilitate the formation of the ester bond. Common reagents used in this process include methanol and a strong acid catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Phosphonic acid, (1-oxodecyl)-, dimethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acid derivatives with higher oxidation states.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

    Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various phosphonic acid derivatives, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Phosphonic acid, (1-oxodecyl)-, dimethyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other phosphonic acid derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the production of specialty chemicals, including surfactants and corrosion inhibitors.

Mechanism of Action

The mechanism of action of phosphonic acid, (1-oxodecyl)-, dimethyl ester involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis to release phosphonic acid, which can then interact with enzymes and other proteins. The decyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and exert its effects within cells.

Comparison with Similar Compounds

Similar Compounds

  • Phosphonic acid, (1-oxodecyl)-, diethyl ester
  • Phosphonic acid, (1-oxodecyl)-, dipropyl ester
  • Phosphonic acid, (1-oxodecyl)-, dibutyl ester

Uniqueness

Phosphonic acid, (1-oxodecyl)-, dimethyl ester is unique due to its specific ester groups and decyl chain, which confer distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications.

Properties

CAS No.

118433-65-1

Molecular Formula

C12H25O4P

Molecular Weight

264.30 g/mol

IUPAC Name

1-dimethoxyphosphoryldecan-1-one

InChI

InChI=1S/C12H25O4P/c1-4-5-6-7-8-9-10-11-12(13)17(14,15-2)16-3/h4-11H2,1-3H3

InChI Key

UDOAFUCLKOVLHL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(=O)P(=O)(OC)OC

Origin of Product

United States

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